molecular formula C10H14BNO3 B1303770 4-(N-Isopropylaminocarbonyl)phenylboronic acid CAS No. 397843-67-3

4-(N-Isopropylaminocarbonyl)phenylboronic acid

Cat. No. B1303770
M. Wt: 207.04 g/mol
InChI Key: GBCSEYKTZAKRMT-UHFFFAOYSA-N
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Description

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be represented by the SMILES string CC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .

Scientific Research Applications

Summary of the Application

This research focuses on the development of a rapid fluorescent sensor for glucose in blood. The sensor is based on phenylboric acid functionalized carbon dots (2-FPBA-CD), which were synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

Results or Outcomes: This method can be applied to the detection of glucose in serum . It has great application potential in drug delivery, biosensing, cell imaging, and photocatalysis because of its tunable optical property, low toxicity, and favorable biocompatibility .

2. Enrichment of Cis-Diol Containing Molecules

Methods of Application: The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

3. Glucose-Sensitive Polymers for Diabetes Treatment

Methods of Application: The conjugation of phenylboronic acid (PBA) derivatives to chitosan (CS), a cationic polysaccharide, has shown to exhibit properties that can be exploited for this application . The conjugates are able to form covalent bonds with polyol compounds, including glucose .

Results or Outcomes: The ability of these conjugates to function as glucose-sensitive polymers enables self-regulated insulin release . This could potentially improve the quality of life for individuals with diabetes by providing a more stable and responsive method of insulin delivery .

4. Tumor Targeting

Methods of Application: The conjugates are designed to bind selectively to sialic acid, a sugar molecule that is often overexpressed on the surface of cancer cells . This allows for targeted delivery of therapeutic agents, reducing the impact on healthy cells .

Results or Outcomes: The use of these conjugates in tumor targeting has shown promising results in preclinical studies . They have the potential to improve the efficacy of cancer treatments and reduce side effects by delivering drugs directly to tumor cells .

5. Diagnostic Agent

Methods of Application: The conjugates are designed to bind selectively to specific biomarkers in the body . This allows for targeted detection and diagnosis .

Results or Outcomes: The use of these conjugates in diagnostics has shown promising results in preclinical studies . They have the potential to improve the accuracy and speed of disease diagnosis .

6. Wound Healing

Methods of Application: The conjugates are designed to bind selectively to damaged tissue and promote healing . This allows for targeted treatment and faster recovery .

Results or Outcomes: The use of these conjugates in wound healing has shown promising results in preclinical studies . They have the potential to improve the speed and quality of wound healing .

Safety And Hazards

The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCSEYKTZAKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378483
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Isopropylcarbamoyl)phenyl)boronic acid

CAS RN

397843-67-3
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Isopropylaminocarbonyl)phenylboronic acid
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